molecular formula C10H11NO B8421463 3,4-Dihydro-2-methoxyquinoline

3,4-Dihydro-2-methoxyquinoline

Cat. No.: B8421463
M. Wt: 161.20 g/mol
InChI Key: RGQGXNCHYPSEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-2-methoxyquinoline is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the second position and the dihydro structure at the 3,4 positions make this compound unique and of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxyaniline with an aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3,4-Dihydro-2-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer activity.

Comparison with Similar Compounds

    2-Methoxyquinoline: Lacks the dihydro structure at the 3,4 positions.

    3,4-Dihydroquinoline: Lacks the methoxy group at the second position.

    2-Hydroxy-3,4-dihydroquinoline: Has a hydroxy group instead of a methoxy group.

Uniqueness: 3,4-Dihydro-2-methoxyquinoline is unique due to the presence of both the methoxy group and the dihydro structure, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-methoxy-3,4-dihydroquinoline

InChI

InChI=1S/C10H11NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-5H,6-7H2,1H3

InChI Key

RGQGXNCHYPSEFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sample of 3,4-dihydrocarbostyril (Apin Chemicals Ltd., 736 mg, 5.0 mmol) was reacted with trimethyloxonium tetrafluoroborate (924 mg, 6.2 mmol) by the method of EXAMPLE 26 to yield, after chromatography, 130 mg (16%) of the title material.
Quantity
736 mg
Type
reactant
Reaction Step One
Quantity
924 mg
Type
reactant
Reaction Step One
[Compound]
Name
title material
Quantity
130 mg
Type
reactant
Reaction Step Two

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